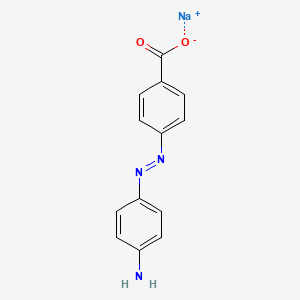

Sodium 4-((4-aminophenyl)azo)benzoate

Beschreibung

Eigenschaften

CAS-Nummer |

89835-07-4 |

|---|---|

Molekularformel |

C13H10N3NaO2 |

Molekulargewicht |

263.23 g/mol |

IUPAC-Name |

sodium;4-[(4-aminophenyl)diazenyl]benzoate |

InChI |

InChI=1S/C13H11N3O2.Na/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18;/h1-8H,14H2,(H,17,18);/q;+1/p-1 |

InChI-Schlüssel |

JZNZMGCDZWJGLX-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |

Andere CAS-Nummern |

89835-07-4 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Azo compounds, including sodium 4-((4-aminophenyl)azo)benzoate, are being explored for their potential pharmaceutical properties. Recent studies highlight the following applications:

- Antimicrobial Activity : Research indicates that azo dyes can exhibit significant antibacterial and antifungal properties. For instance, synthesized azo dyes have shown promising growth inhibitory effects against various bacterial strains and antifungal activity against pathogens like Aspergillus flavus and Candida albicans . The incorporation of heterocyclic moieties into azo dye structures has further enhanced their bioactive properties, leading to potential applications in treating infections.

- Anti-inflammatory Effects : Some studies have demonstrated that certain azo compounds can stabilize cell membranes and inhibit hemolysis, suggesting their potential use in anti-inflammatory therapies. Compounds derived from azo dyes have shown inhibitory activities comparable to standard anti-inflammatory drugs like aspirin .

- Anticancer Properties : Azo dyes have been investigated for their anticancer activities. Modifications in the molecular structure can lead to enhanced cytotoxic effects against cancer cell lines, making them candidates for further development in cancer therapeutics .

Material Science Applications

In material science, sodium 4-((4-aminophenyl)azo)benzoate serves as a precursor for synthesizing various materials with desirable properties:

- Dyes and Pigments : As a dye, it is widely used in textile and cosmetic industries due to its vibrant color and stability. Its application extends to inkjet printing technologies where colorfastness and brightness are crucial .

- Liquid Crystalline Materials : The compound has been utilized in the synthesis of liquid crystalline polymers which are important for display technologies. These materials exhibit unique optical properties that are valuable in electronic applications .

Analytical Chemistry Applications

Sodium 4-((4-aminophenyl)azo)benzoate is also significant in analytical chemistry:

- Colorimetric Analysis : Due to its distinct color properties, this azo compound is employed in colorimetric assays for the quantification of various analytes. The intensity of the color change can be correlated with the concentration of substances being analyzed, facilitating sensitive detection methods.

- Chemosensing : Azo compounds are being explored as chemosensors due to their ability to undergo structural changes upon interaction with specific ions or molecules. This property can be harnessed for environmental monitoring and detection of pollutants .

Case Study 1: Antimicrobial Activity

A study conducted on various synthesized azo dyes revealed that sodium 4-((4-aminophenyl)azo)benzoate exhibited notable antimicrobial activity against Staphylococcus aureus and Bacillus cereus. The results indicated a clear correlation between the chemical structure of the dyes and their biological efficacy.

Case Study 2: Anti-inflammatory Potential

In a comparative study assessing membrane stabilization effects, sodium 4-((4-aminophenyl)azo)benzoate was tested alongside conventional anti-inflammatory agents. The compound demonstrated a maximum inhibition rate of erythrocyte lysis comparable to that of aspirin, suggesting its potential therapeutic application .

Vergleich Mit ähnlichen Verbindungen

Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate (CAS 82065-82-5)

- Structure: Differs by a diethylamino group (-N(C₂H₅)₂) instead of a primary amino (-NH₂) and a carboxylate at the ortho position.

- Properties: Increased lipophilicity due to the diethylamino substituent, enhancing suitability for dye applications. However, this modification may elevate toxicity, necessitating stringent safety protocols (e.g., GHS-compliant handling) .

- Applications : Primarily used in textile dyes and sensors, leveraging its strong chromophoric azo group.

Reaction Product of 4-[(4-aminophenyl)azo]-3-methylbenzenamine and Sodium Methoxide (CAS 106276-78-2)

- Structure: Incorporates a methyl group and a tetrachloro-cyano substituent on the benzoate ring.

- Regulatory Status : Approved under GB9685-2008 for food packaging with a specific migration limit (SML), indicating lower acute toxicity compared to unmodified azo compounds .

Benzoate Derivatives with Varied Substituents

Methyl 4-((4-aminophenyl)ethynyl)benzoate (MAPEB, CAS N/A)

- Structure: Replaces the azo group with an ethynyl (-C≡C-) linker, creating a donor-π-acceptor (D-π-A) system.

- Properties: Exhibits nonlinear optical behavior under laser excitation, attributed to enhanced electron delocalization. Synthesized via Sonogashira coupling, yielding ~85% efficiency .

- Applications : Optical limiting devices and photonic materials, diverging from the dye-centric uses of azo analogues.

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate (ABHQ, CAS 22095-98-3)

- Structure: Contains two 4-aminobenzoate groups connected via a benzoyloxy bridge.

- Lacks the azo group, reducing redox activity and toxicity risks .

Data Tables: Comparative Analysis

Table 1. Physical and Chemical Properties

| Compound | CAS | Molecular Formula | Melting Point (°C) | Key Functional Groups | Solubility |

|---|---|---|---|---|---|

| Sodium 4-((4-aminophenyl)azo)benzoate | 89835-07-4 | C₁₃H₁₀N₃NaO₂ | 485.4 | -N=N-, -NH₂, -COONa | Water-soluble |

| Sodium 2-[[4-(diethylamino)phenyl]azo]benzoate | 82065-82-5 | C₁₇H₁₈N₃NaO₂ | N/A | -N=N-, -N(C₂H₅)₂, -COONa | Organic solvents |

| MAPEB | N/A | C₁₅H₁₃NO₂ | ~200 (decomposes) | -C≡C-, -NH₂, -COOCH₃ | Dichloromethane |

| ABHQ | 22095-98-3 | C₂₀H₁₆N₂O₄ | >300 | Two -NH₂, ester links | Dimethylformamide |

Key Research Findings

- Toxicity and Safety: Azo compounds with primary amino groups (e.g., Sodium 4-((4-aminophenyl)azo)benzoate) generally exhibit lower acute toxicity compared to alkylamino variants (e.g., CAS 82065-82-5), which require enhanced safety measures .

- Optical Performance: Ethynyl-linked derivatives like MAPEB demonstrate superior nonlinear optical properties over azo analogues, making them preferable for laser-based applications .

- Regulatory Trends : Food-contact approvals for modified azo compounds (e.g., CAS 106276-78-2) underscore the importance of structural tweaks to meet safety standards .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the azo linkage and structural integrity of Sodium 4-((4-aminophenyl)azo)benzoate?

- Methodology : Use UV-Vis spectroscopy (λmax ~400–500 nm for azo chromophores) and FTIR (stretching bands at ~1400–1600 cm⁻¹ for N=N and C-N bonds). X-ray crystallography (e.g., single-crystal XRD) provides definitive structural confirmation, as demonstrated in studies of similar azo compounds . For complex mixtures, hyphenated techniques like LC-MS can resolve ambiguities.

Q. What synthetic routes are documented for Sodium 4-((4-aminophenyl)azo)benzoate?

- Methodology : The compound is typically synthesized via diazotization of 4-aminobenzoic acid followed by coupling with aniline derivatives. Key parameters include maintaining pH < 2 during diazotization (using NaNO₂/HCl) and neutral-to-alkaline conditions for coupling. Purification involves recrystallization from ethanol/water mixtures, with yields optimized at 60–70°C .

Q. How can HPLC be optimized to quantify Sodium 4-((4-aminophenyl)azo)benzoate in mixtures?

- Methodology : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (60:40 v/v) containing 0.1% trifluoroacetic acid. Detection at 450 nm ensures specificity for the azo group. Calibration curves (1–100 µg/mL) show linearity (R² > 0.99), with a retention time of ~6.5 minutes under these conditions .

Advanced Research Questions

Q. How can conflicting data on corrosion inhibition efficiency of sodium azo benzoate derivatives be resolved?

- Methodology : Combine electrochemical techniques (e.g., electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization) with surface analysis (SEM/EDS). For example, discrepancies in inhibition efficiency (%IE) may arise from varying experimental conditions (pH, temperature). Standardize testing protocols and use adsorption isotherm models (e.g., Langmuir) to correlate surface coverage with inhibitor concentration .

Q. What experimental designs assess the photostability of Sodium 4-((4-aminophenyl)azo)benzoate in cosmetic formulations?

- Methodology : Expose samples to UV light (λ = 310–400 nm) in a solar simulator and monitor degradation via HPLC. Kinetic studies (zero-/first-order models) quantify degradation rates. Accelerated stability testing at 40°C/75% RH over 12 weeks can predict shelf-life. Synergistic effects with UV absorbers (e.g., benzophenones) should be evaluated .

Q. How are thermodynamic parameters of adsorption determined for this compound on metal surfaces?

- Methodology : Calculate Gibbs free energy (ΔG°ads) from EIS data using the equation:

where is the adsorption equilibrium constant. Negative ΔG°ads values (-20 to -40 kJ/mol) suggest spontaneous physisorption, while more negative values indicate chemisorption. Temperature-variant studies (25–60°C) validate these models .

Q. What computational approaches predict the environmental impact of degradation byproducts?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and identify labile sites (e.g., azo bonds). Pair with LC-QTOF-MS to detect degradation products (e.g., aromatic amines). Ecotoxicity assays (e.g., Daphnia magna LC50) evaluate acute toxicity, while QSAR models predict long-term environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.